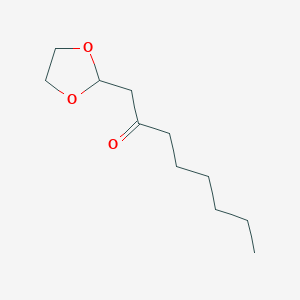
1-(1,3-Dioxolan-2-yl)-octan-2-one
Overview
Description
“1-(1,3-Dioxolan-2-yl)-octan-2-one” is a type of organic compound that contains a 1,3-dioxolane ring . The 1,3-dioxolane ring is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
The synthesis of 1,3-dioxolane compounds can be achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .Molecular Structure Analysis
The molecular structure of 1,3-dioxolane compounds is characterized by a 1,3-dioxolane ring . The isomeric 1,2-dioxolane, wherein the two oxygen centers are adjacent, is a peroxide . The corresponding saturated 6-membered C4O2 rings are called dioxanes .Chemical Reactions Analysis
The chemical reactions involving 1,3-dioxolane compounds often proceed via the generation of a 1,3-dioxolan-2-yl cation intermediate . This intermediate can be trapped stereoselectively with a silyl enol ether to complete the formation of the dioxolane product .Physical And Chemical Properties Analysis
1,3-Dioxolane compounds have a molecular weight of 88.0621 . They have a density of 1.06 g/cm3, a melting point of -95 °C, and a boiling point of 75 °C .Scientific Research Applications
Enantioselective Synthesis and Catalysis
One significant application of 1-(1,3-Dioxolan-2-yl)-octan-2-one and related compounds is found in the field of enantioselective synthesis. For instance, optically active 1,3-dioxolan-2-yl cation intermediates have been generated using chiral hypervalent iodine(III) in enantioselective dioxyacetylation of alkenes. This process leads to a regioselective attack of a nucleophile, resulting in the reversal of enantioselectivity of the dioxyacetylation (Morifumi Fujita, Mikimasa Wakita, T. Sugimura, 2011). Additionally, chiral gold(I) complexes have catalyzed the enantioselective intermolecular hydroamination of 1-alkenes, including 1-octene, with cyclic ureas, achieving high yields and regioselectivity, and up to 78% ee (Zhibin Zhang, Seong Du Lee, R. Widenhoefer, 2009).
Synthesis of Complexes and Ligands
The synthesis of new vic-dioxime complexes from compounds structurally related to this compound has been reported. These ligands form mononuclear complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II), exhibiting potential applications in coordination chemistry (E. Canpolat, M. Kaya, 2005).
Renewable Resources and Environmental Chemistry
A significant research focus involves the conversion of renewable resources into valuable chemical products. For example, the acid-catalyzed condensation of glycerol with formaldehyde, acetone, and their dimethyl acetals, using various solid acids as catalysts, has been explored to produce potential novel platform chemicals, including [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are of particular interest as precursors for 1,3-propanediol derivatives, highlighting the role of 1,3-dioxolanes in sustainable chemistry (J. Deutsch, Andreas Martin, H. Lieske, 2007).
Mechanism of Action
Safety and Hazards
1,3-Dioxolane compounds are considered hazardous . They are labeled with the signal word “Danger” and have hazard statements H225, indicating that they are highly flammable liquids . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-10(12)9-11-13-7-8-14-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSGPYUCLBNKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)

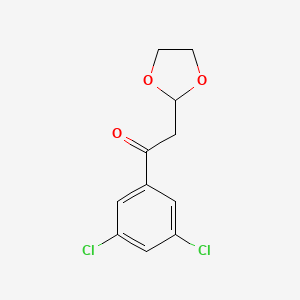
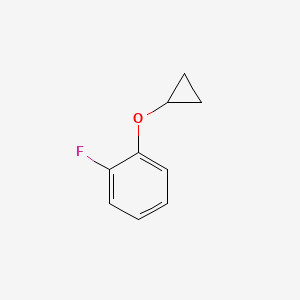

![tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1456288.png)
![N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1456290.png)

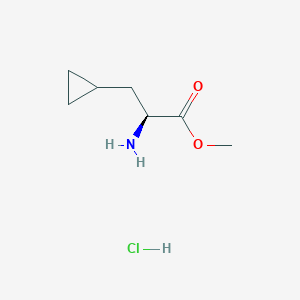
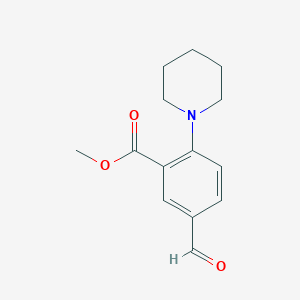
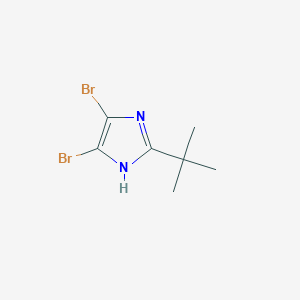

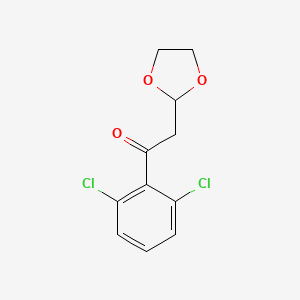
amine](/img/structure/B1456303.png)